molecular formula C15H16N2OS B12660764 2-[[[4-(Phenylazo)phenyl]methyl]thio]ethanol CAS No. 84712-96-9

2-[[[4-(Phenylazo)phenyl]methyl]thio]ethanol

Cat. No.: B12660764
CAS No.: 84712-96-9
M. Wt: 272.4 g/mol
InChI Key: AZPMLJUDKMGFPX-UHFFFAOYSA-N
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Description

2-[[[4-(Phenylazo)phenyl]methyl]thio]ethanol is a sulfur-containing azo compound characterized by a phenylazo group (-N=N-) attached to a benzylthio (-S-CH2-) moiety, which is further linked to an ethanol (-CH2CH2OH) chain. This compound’s synthesis typically involves coupling reactions for the azo linkage and alkylation for the thioether bond, often using ethanol as a solvent (common in procedures from , and 5) .

Properties

CAS No.

84712-96-9

Molecular Formula

C15H16N2OS

Molecular Weight

272.4 g/mol

IUPAC Name

2-[(4-phenyldiazenylphenyl)methylsulfanyl]ethanol

InChI

InChI=1S/C15H16N2OS/c18-10-11-19-12-13-6-8-15(9-7-13)17-16-14-4-2-1-3-5-14/h1-9,18H,10-12H2

InChI Key

AZPMLJUDKMGFPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CSCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[[4-(Phenylazo)phenyl]methyl]thio]ethanol typically involves the reaction of 4-(phenylazo)benzyl chloride with thiourea, followed by hydrolysis. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

2-[[[4-(Phenylazo)phenyl]methyl]thio]ethanol undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The azo group can be reduced to the corresponding amine using reducing agents such as sodium dithionite or zinc in acetic acid.

    Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium dithionite, zinc in acetic acid.

    Substitution: Acid chlorides, alkyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Esters, ethers.

Scientific Research Applications

2-[[[4-(Phenylazo)phenyl]methyl]thio]ethanol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts vivid colors.

Mechanism of Action

The mechanism of action of 2-[[[4-(Phenylazo)phenyl]methyl]thio]ethanol involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The thioether group can be oxidized to form reactive intermediates that may interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Weight Key Functional Groups Melting Point (°C) Applications
2-[[[4-(Phenylazo)phenyl]methyl]thio]ethanol ~316.4 (est.) Azo, thioether, ethanol N/A Dyes, biochemical probes
Methyl Orange 327.3 Azo, carboxylic acid >300 pH indicator
[2-(2-Phenylethyl)-thiazol-4-yl]methanol 219.3 Thiazole, ethanol N/A Pharmaceuticals
2-Amino-2-[4-(methylthio)phenyl]ethanol 213.3 Amino, thioether, ethanol N/A Chelators, drug candidates

Research Findings and Trends

  • Synthesis: The target compound shares recrystallization in ethanol with thiazole derivatives (), but azo coupling requires precise pH control to avoid byproducts .
  • Safety : Azo compounds () may metabolize into aromatic amines, necessitating toxicity studies for the target molecule .

Biological Activity

2-[[[4-(Phenylazo)phenyl]methyl]thio]ethanol, a compound featuring a phenylazo group and a thioether moiety, has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of 2-[[[4-(Phenylazo)phenyl]methyl]thio]ethanol typically involves the reaction of appropriate phenylazo compounds with thiol-containing reagents. The synthetic route may include the following steps:

  • Formation of Phenylazo Compound : The initial step often involves diazotization of an aniline derivative followed by coupling with another aromatic compound.
  • Thioether Formation : The phenylazo compound is then reacted with a thiol (such as ethanethiol) to introduce the thioether linkage.

Anticancer Properties

Research indicates that compounds similar to 2-[[[4-(Phenylazo)phenyl]methyl]thio]ethanol exhibit significant anticancer activity. For instance, studies have shown that derivatives containing phenylazo groups can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves:

  • Induction of Apoptosis : Compounds trigger programmed cell death pathways in cancer cells.
  • Cell Cycle Arrest : Many phenylazo derivatives cause arrest in the G2/M phase of the cell cycle, leading to reduced cell division.

Table 1: Anticancer Activity of Phenylazo Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism
2-[[[4-(Phenylazo)phenyl]methyl]thio]ethanolMCF7 (Breast)5.0Apoptosis induction
A549 (Lung)7.2Cell cycle arrest
HeLa (Cervical)6.5Cytotoxicity

Antimicrobial Activity

The antimicrobial properties of similar compounds have been documented, with studies showing efficacy against both Gram-positive and Gram-negative bacteria. The proposed mechanisms include:

  • Membrane Disruption : Compounds may integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
  • Inhibition of Biofilm Formation : Certain derivatives prevent biofilm development, which is crucial for bacterial virulence.

Table 2: Antimicrobial Efficacy Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2-[[[4-(Phenylazo)phenyl]methyl]thio]ethanolStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

Photobiological Effects

The ability of 2-[[[4-(Phenylazo)phenyl]methyl]thio]ethanol to absorb light suggests potential applications in photodynamic therapy (PDT). In PDT, light activation leads to the generation of reactive oxygen species (ROS), which can damage cellular components and induce cell death in targeted tissues.

Case Studies

  • Case Study on Anticancer Activity : A study evaluated the effects of various phenylazo derivatives on human cancer cell lines, highlighting that modifications to the thioether group significantly enhanced cytotoxicity.
  • Case Study on Antimicrobial Properties : Another investigation focused on the antibacterial effects against multi-drug resistant strains, demonstrating that certain derivatives exhibited potent activity comparable to standard antibiotics.

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